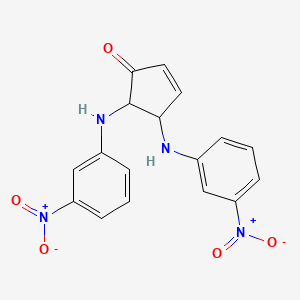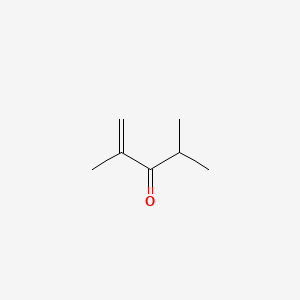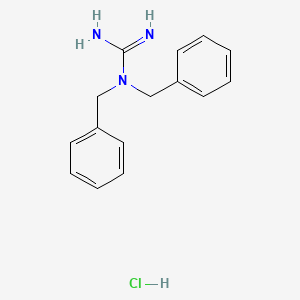
Guanidine, 1,1-dibenzyl-, hydrochloride
Descripción general
Descripción
Guanidine hydrochloride, also known as aminoformamidine hydrochloride or aminomethanamidine hydrochloride, is a versatile chemical compound widely used in cell biology and biochemical research due to its potent chaotropic properties . It has the ability to disrupt protein and nucleic acid structures, making it valuable for purifying proteins and nucleic acids, particularly mRNA .
Molecular Structure Analysis
Guanidinium chloride crystallizes in orthorhombic space group Pbca. The crystal structure consists of a network of guanidinium cations and chloride anions linked by N–H···Cl hydrogen bonds . The guanidine molecule has six π-electrons at the bonding orbitals, the so-called Y-delocalization takes place, which determines the high molecule stability similar to those of aromatic systems .Chemical Reactions Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . Hence, it can be assumed that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds (the Michael reaction) as well as alkylation and acylation .Physical And Chemical Properties Analysis
Guanidine hydrochloride is a white crystalline powder with a molecular weight of 95.53 . It has a melting point of 180-185 °C and a density of 1.3 g/cm3 . It is soluble in water, forming a clear, colorless solution . The pH of a 573 g/L solution at 25 °C is between 4.6 and 6 .Aplicaciones Científicas De Investigación
Screening and Development of Guanidine Derivatives Recent research highlights the potential therapeutic applications of guanidine derivatives, including small peptides and peptidomimetics. These compounds have shown promise as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. The diversity of guanidine-containing molecules emphasizes their potential in future drug development, underlining the need for further studies to validate their efficacy in various therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Synthetic Approaches to Guanidine Compounds The synthesis of 2-guanidinobenzazoles, which possess significant biological activity, is a key area of interest. These compounds, when attached to a benzazole ring, exhibit modified biological activities, which are crucial for the development of new pharmacophores. This area of research is vital for understanding the chemical and pharmacological properties of guanidine derivatives and their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Antimicrobial Properties of Guanidine Compounds Guanidine derivatives, including "Guanidine, 1,1-dibenzyl-, hydrochloride", have been explored for their antimicrobial properties. Research into oligohexamethylene guanidine hydrochloride (OHMG-HC) using microfluidic technology has shown promising results in developing new antiseptics and disinfectants. This highlights the potential of guanidine compounds in addressing antimicrobial resistance and improving public health safety (Ha, 2022).
Safety And Hazards
Guanidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and acute inhalation toxicity. It can cause skin irritation and serious eye irritation. It also has specific target organ toxicity, with the central nervous system being the target organ . Side effects may include increased peristalsis, diarrhea, paresthesia (tingling and numbness), and nausea .
Direcciones Futuras
Guanidine and its derivatives have a powerful synthetic potential and play a crucial role in the development of the chemistry of organoelement compounds . They are used in the search for new efficient compounds and materials with biocidal, catalytic, and other valuable properties . They also serve as a basis for the creation of modern smart materials .
Propiedades
IUPAC Name |
1,1-dibenzylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.ClH/c16-15(17)18(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSNPJQFHVPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186548 | |
| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, 1,1-dibenzyl-, hydrochloride | |
CAS RN |
329-39-5 | |
| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC20628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B1655091.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride](/img/structure/B1655092.png)
![1-[2-(4-Butylphenyl)diaz-1-enyl]-2-naphthol](/img/structure/B1655094.png)
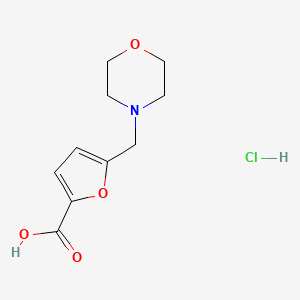
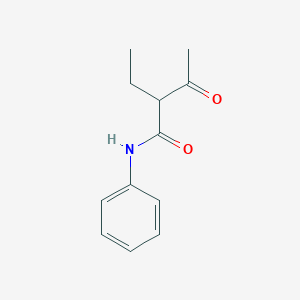

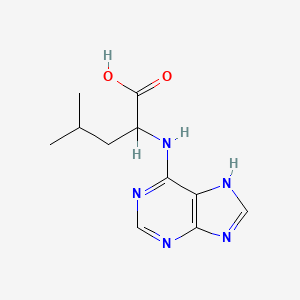
![4-{[2-(Methoxycarbonyl)phenoxy]carbonyl}-1-methylpyridin-1-ium iodide](/img/structure/B1655106.png)
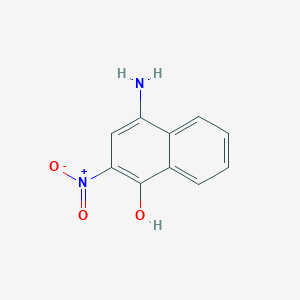
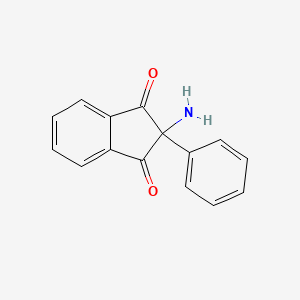
![(2-fluorophenyl) N-[6-[(2-fluorophenoxy)carbonylamino]hexyl]carbamate](/img/structure/B1655110.png)

